Bismuto

Descripción general

Descripción

El bismuto es un elemento químico con el símbolo Bi y el número atómico 83. Es un metal post-transición y uno de los pnicógenos, con propiedades químicas que se asemejan a sus hermanos más ligeros del grupo 15, arsénico y antimonio . El this compound es el más metálico y el menos abundante de los elementos del grupo del nitrógeno. Es duro, quebradizo, brillante y tiene una estructura cristalina gruesa, con un color blanco grisáceo y un tinte rojizo . El this compound es conocido por su baja toxicidad en comparación con otros metales pesados, lo que lo hace útil en diversas aplicaciones .

Aplicaciones Científicas De Investigación

Bismuth has numerous scientific research applications across various fields:

Mecanismo De Acción

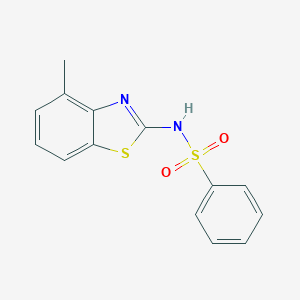

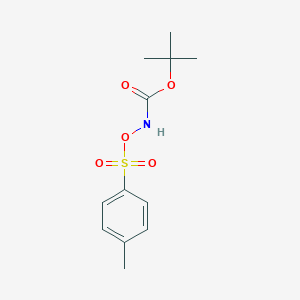

El mecanismo de acción de los compuestos de bismuto varía según su aplicación. Por ejemplo, el subsalicilato de this compound funciona hidrolizándose en el estómago para formar oxicloruro de this compound y ácido salicílico, que tienen propiedades antibacterianas y antiinflamatorias {_svg_9}. Los compuestos de this compound también pueden inhibir enzimas bacterianas, interrumpir las membranas celulares e interferir con la síntesis de proteínas .

Análisis Bioquímico

Biochemical Properties

Bismuth plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Bismuth compounds have been shown to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase . Additionally, Bismuth interferes with a range of zinc and iron-regulating proteins, impacting various biochemical pathways . These interactions highlight the potential of Bismuth in modulating enzymatic activities and influencing metabolic processes.

Cellular Effects

Bismuth exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Bismuth compounds have demonstrated antimicrobial activity against Helicobacter pylori, a bacterium responsible for gastrointestinal ulcers . This activity is attributed to Bismuth’s ability to disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death. Moreover, Bismuth has shown potential in targeting cancer cells, leishmaniasis, fungi, and viruses, indicating its broad-spectrum cellular effects .

Molecular Mechanism

The molecular mechanism of Bismuth involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bismuth compounds can bind to thiol groups in proteins, leading to the inactivation of enzymes such as urease and alcohol dehydrogenase . This binding disrupts the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, Bismuth can interfere with metal ion homeostasis by binding to zinc and iron-regulating proteins, further affecting cellular functions . These molecular interactions underpin the therapeutic potential of Bismuth in various medical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bismuth change over time, influenced by its stability, degradation, and long-term impact on cellular function. Bismuth compounds have been found to be relatively stable, but their bioavailability can be limited in physiological environments . Over time, Bismuth may undergo degradation, impacting its efficacy and safety. Long-term studies have shown that Bismuth can have sustained antimicrobial effects, particularly against Helicobacter pylori, making it a valuable therapeutic agent for chronic infections .

Dosage Effects in Animal Models

The effects of Bismuth vary with different dosages in animal models. At therapeutic doses, Bismuth compounds have demonstrated efficacy in treating infections and other medical conditions. At high doses, Bismuth can exhibit toxic or adverse effects, including nephrotoxicity and neurotoxicity . Threshold effects have been observed, where low doses of Bismuth are beneficial, but exceeding these thresholds can lead to toxicity. These findings underscore the importance of optimizing Bismuth dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Bismuth is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activities and disrupting metal ion homeostasis . Bismuth’s interactions with zinc and iron-regulating proteins can influence metabolic processes, impacting cellular functions and overall metabolism. Understanding these metabolic pathways is crucial for elucidating the therapeutic potential and safety profile of Bismuth.

Transport and Distribution

Bismuth is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence Bismuth’s localization and accumulation in specific cellular compartments . Bismuth compounds can be taken up by cells via endocytosis or passive diffusion, depending on their chemical properties. Once inside the cell, Bismuth can bind to proteins and other biomolecules, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of Bismuth is critical for its activity and function. Bismuth can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Bismuth’s interaction with thiol groups in proteins can lead to its accumulation in the cytoplasm or other cellular compartments. This localization is essential for Bismuth’s therapeutic effects, as it determines the sites of action and potential targets within the cell.

Métodos De Preparación

El bismuto se puede preparar mediante varias rutas sintéticas y métodos de producción industrial. Un método común implica la reducción de óxido de this compound (Bi2O3) con carbono a altas temperaturas. Otro método es la electrólisis de sulfuro de this compound (Bi2S3) en una solución acuosa. Industrialmente, el this compound se obtiene a menudo como subproducto de los procesos de refinación de plomo, cobre, estaño y plata .

Análisis De Reacciones Químicas

El bismuto experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Algunas reacciones comunes incluyen:

-

Oxidación: : El this compound reacciona con el oxígeno para formar óxido de this compound (III) (Bi2O3) cuando se calienta . [ 4 \text{Bi} + 3 \text{O}2 \rightarrow 2 \text{Bi}_2\text{O}_3 ]

-

Reducción: : El óxido de this compound (III) se puede reducir con carbono para producir this compound metálico {_svg_7}. [ \text{Bi}2\text{O}_3 + 3 \text{C} \rightarrow 2 \text{Bi} + 3 \text{CO} ]

-

Sustitución: : El this compound reacciona con los halógenos para formar trihaluros de this compound, como el cloruro de this compound (III) (BiCl3) {_svg_8}. [ 2 \text{Bi} + 3 \text{Cl}2 \rightarrow 2 \text{BiCl}_3 ]

Aplicaciones en investigación científica

El this compound tiene numerosas aplicaciones en investigación científica en diversos campos:

Comparación Con Compuestos Similares

El bismuto es químicamente similar al arsénico y al antimonio, pero es menos tóxico y más estable. A diferencia del arsénico y el antimonio, el this compound no forma un hidruro estable. Los compuestos de this compound, como el óxido de this compound (III) y el cloruro de this compound (III), son menos reactivos que sus contrapartes de arsénico y antimonio . Esto convierte al this compound en una alternativa más segura para diversas aplicaciones, particularmente en medicina e industria .

Compuestos similares

Arsénico (As): Propiedades químicas similares pero altamente tóxico.

Antimonio (Sb): Propiedades químicas similares pero más reactivo.

Plomo (Pb): Aplicaciones similares en aleaciones pero más tóxico.

La combinación única del this compound de baja toxicidad, estabilidad y propiedades químicas útiles lo convierte en un elemento valioso en diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGWMGPZLAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052484 | |

| Record name | Bismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid, Gray-white, soft and brittle metal; [Merck Index, 1257] | |

| Record name | Bismuth | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1564 DEG +/-5 °C, 760 MM HG | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

For more Solubility (Complete) data for BISMUTH, ELEMENTAL (7 total), please visit the HSDB record page., INSOL IN COLD OR HOT WATER; SOL IN NITRIC ACID, AQUA REGIA, HOT SULFURIC ACID, SOL IN CONCENTRATED HYDROCHLORIC ACID | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.78 @ 20 °C/4 °C | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

78 mm Hg at 1266 °C; 7.8 mm at 1053 °C; 0.78 mm Hg at 893 °C | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

IMPURITIES: LEAD, IRON, COPPER, ARSENIC, ANTIMONY, SELENIUM | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray white soft metal, HEXAGONAL SILVER-WHITE CRYSTALS, GRAYISH WHITE WITH REDDISH TINGE AND BRIGHT METALLIC LUSTER, PINKISH-SILVER, HARD, BRITTLE METAL | |

CAS No. |

7440-69-9 | |

| Record name | Bismuth | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U015TT5I8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

271 °C | |

| Record name | Bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISMUTH, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

ANone: [] Bismuth exhibits unusual electronic properties in its bulk form, including high electrical resistivity and low thermal conductivity compared to other metals. This is attributed to its small Fermi surface, low carrier density, small effective mass, and long mean free path of charge carriers.

ANone: [] Bismuth thin films are expected to exhibit quantum confinement effects due to their reduced dimensions. Furthermore, applying pressure or strain to bismuth, particularly in thin film form, can induce a transition from a semimetal to a topological insulator state.

ANone: [] Bismuth sulfide (Bi2S3), formed during the thermolysis of bismuth carboxylate-polysulfide mixtures, exhibits a layered structure. This structure facilitates interlayer shear, contributing to its excellent extreme pressure (EP) lubricity.

ANone: [] Bismuth(III) compounds often exhibit a stereochemically active lone pair of electrons. This "lone pair effect" can strongly influence the coordination geometry around the bismuth atom, leading to distorted structures and influencing the reactivity of bismuth complexes.

ANone: [] Bismuth is being explored as a lead-free alternative in brass alloys. Research focuses on understanding how bismuth content affects the alloy's microstructure, mechanical properties (like machinability), and corrosion resistance.

ANone: [] Yes, bismuth film electrodes have been proposed as environmentally friendly alternatives to mercury film electrodes in electrochemical stripping analysis of trace heavy metals. Research focuses on improving their performance, for example by combining bismuth with stannum to form composite film electrodes.

ANone: [, ] The exact mechanism is not fully understood, but research suggests that bismuth compounds, like colloidal bismuth subcitrate, exert their antimicrobial activity against Helicobacter pylori through multiple pathways:

ANone: [] Bismuth substitution in iron garnets significantly enhances Faraday rotation, a magneto-optic effect. This is attributed to a diamagnetic contribution associated with an optical transition around 415 nm, involving both bismuth and tetrahedrally coordinated Fe3+ ions. This enhancement leads to improved magneto-optic figures of merit, making bismuth-substituted garnets promising for magneto-optic devices.

ANone: [, ] Bismuth-based perovskites are being investigated for their potential in optoelectronic devices, particularly in photodetection and potentially photovoltaics. Their strong X-ray absorption, high resistivity, large carrier diffusion length, and low toxicity make them attractive alternatives to lead-based perovskites.

ANone: [] Bismuth-based nanoparticles show promise as radiosensitizers due to their ability to enhance the dose deposition in tumors.

ANone: [] While bismuth-based compounds offer potential as low-toxicity solar absorbers, some challenges remain:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.